

Characteristic FTIR peaks for Glycine methyl ester hydrochloride.

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Compound of Interest		
Compound Name:	Glycine methyl ester hydrochloride	
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An objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopy data for **Glycine Methyl Ester Hydrochloride**, providing researchers, scientists, and drug development professionals with key spectral characteristics and a detailed experimental protocol for its analysis.

Comparative Analysis of Characteristic FTIR Peaks

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For **Glycine Methyl Ester Hydrochloride**, the spectrum reveals distinct peaks corresponding to its key structural features, particularly the ester and the protonated amine group.

Below is a comparison of the major vibrational frequencies for **Glycine Methyl Ester Hydrochloride** and Glycine. The hydrochloride salt form significantly influences the spectral features, especially those related to the amine and carboxyl groups.



Vibrational Mode	Glycine Methyl Ester Hydrochloride (cm ⁻¹)	Glycine (Zwitterionic Form) (cm ⁻¹)	Assignment
N+-H Stretch	2682 (m), 2628 (m)[1]	~3100-2600 (broad)	Stretching vibration of the protonated amine group, indicating strong hydrogen bonding.
C=O Stretch (Ester)	1749 (vs)[1]	N/A	Stretching vibration of the carbonyl group in the methyl ester. This is a very strong and characteristic peak.
COO ⁻ Asymmetric Stretch	N/A	~1596-1605[2]	Asymmetric stretching of the carboxylate group in the zwitterionic form of glycine.
COO ⁻ Symmetric Stretch	N/A	~1391-1414[2]	Symmetric stretching of the carboxylate group in the zwitterionic form of glycine.
C-O-C Asymmetric Stretch	1259 (vs)[1]	N/A	Asymmetric stretching of the C-O-C bond of the ester group.
C=O Overtone	3400 (br, m)[1]	N/A	An overtone of the strong C=O stretching vibration.

Peak Intensities: vs = very strong, m = medium, br = broad



Experimental Protocol: FTIR Analysis via KBr Pellet Method

This protocol details the procedure for obtaining a high-quality FTIR spectrum of solid **Glycine Methyl Ester Hydrochloride** using the Potassium Bromide (KBr) pellet technique.

Materials and Equipment:

- Glycine Methyl Ester Hydrochloride (99% purity)[1][3]
- FTIR-grade Potassium Bromide (KBr), dried
- FTIR Spectrometer (e.g., Mattson 7000)[1]
- · Agate mortar and pestle
- · Hydraulic press with pellet-forming die
- Spatula
- Infrared lamp (for drying KBr, if necessary)

Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of Glycine Methyl Ester Hydrochloride.
 - Weigh approximately 100-200 mg of dry, FTIR-grade KBr. The ratio of sample to KBr should be roughly 1:100.
 - Transfer the KBr to an agate mortar and grind it to a fine powder.
 - Add the Glycine Methyl Ester Hydrochloride to the mortar.
 - Mix and grind the sample and KBr together thoroughly for several minutes to ensure a homogenous mixture and reduce particle size.



· Pellet Formation:

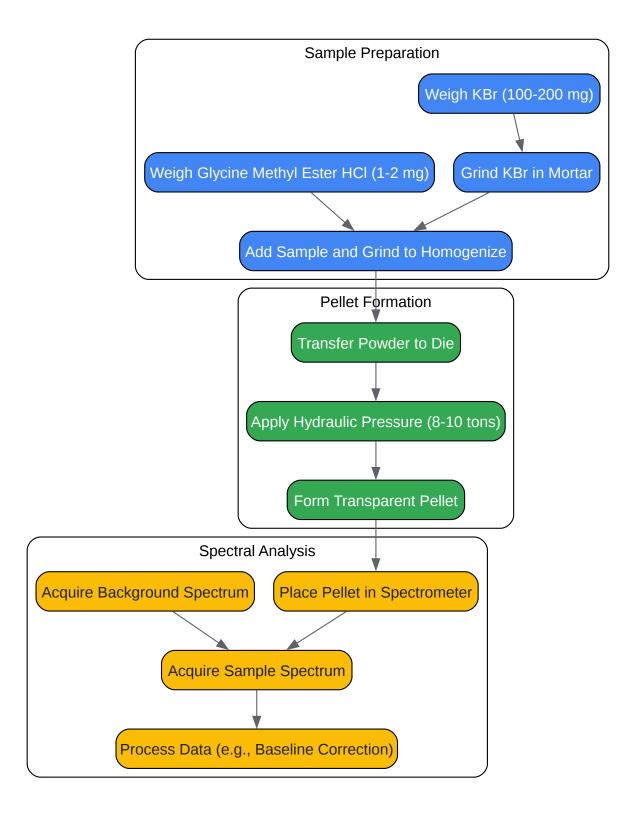
- Transfer a portion of the ground mixture into the pellet-forming die.
- Distribute the powder evenly in the die.
- Place the die into the hydraulic press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Spectral Acquisition:

- Carefully remove the KBr pellet from the die.
- Place the pellet in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum with an empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Perform necessary data processing, such as baseline correction and normalization.

Experimental Workflow





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Caption: Workflow for FTIR analysis of **Glycine Methyl Ester Hydrochloride**.



Interpretation of Key Spectral Features

The FTIR spectrum of **Glycine Methyl Ester Hydrochloride** provides clear evidence of its structure. The very strong absorption at 1749 cm⁻¹ is unequivocally assigned to the C=O stretch of the ester group, a region where carboxylates (found in zwitterionic glycine) do not absorb.[1] Furthermore, the presence of distinct N+-H stretching bands around 2628-2682 cm⁻¹ confirms the protonation of the amine group, characteristic of the hydrochloride salt form.[1] The strong band at 1259 cm⁻¹ is attributed to the C-O-C asymmetric stretch of the ester, further confirming this functional group.[1] These features, when compared to the spectrum of glycine, highlight the chemical modification of the carboxyl group to a methyl ester and the state of the amine group as an ammonium salt.

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